molecular formula C27H30N4O5 B14353520 N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan CAS No. 90826-08-7

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan

Cat. No.: B14353520
CAS No.: 90826-08-7
M. Wt: 490.5 g/mol
InChI Key: ZPYPARPDPMPFPW-GOTSBHOMSA-N
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Description

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the Boc group into various organic compounds efficiently . This method allows for better control over reaction conditions and scalability.

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan exerts its effects involves the protection of the amino group, preventing unwanted reactions during synthesis. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan is unique due to its dual tryptophan residues, making it particularly useful in the synthesis of peptides that require this specific amino acid sequence. Its stability and ease of deprotection also make it a valuable compound in various research and industrial applications .

Properties

CAS No.

90826-08-7

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m0/s1

InChI Key

ZPYPARPDPMPFPW-GOTSBHOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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